

A Comparative Analysis of Sirtratumab Vedotin and Enfortumab Vedotin in Urothelial Carcinoma

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In the evolving landscape of targeted therapies for urothelial cancer, two antibody-drug conjugates (ADCs), **sirtratumab** vedotin and enfortumab vedotin, have emerged as significant contenders. Both employ a similar cytotoxic payload, monomethyl auristatin E (MMAE), but differ in their monoclonal antibody targets, leading to distinct therapeutic profiles. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety based on available experimental data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Distinct Tumor Antigens

Both ADCs operate by delivering the potent microtubule-disrupting agent MMAE directly to cancer cells, thereby minimizing systemic toxicity.[1][2] This is achieved through a monoclonal antibody that binds to a specific antigen on the tumor cell surface, a linker that connects the antibody to the payload, and the cytotoxic agent itself.[1]

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[3][4][5] Upon binding to Nectin-4, the ADC is internalized, and the MMAE payload is released following proteolytic cleavage of the linker, leading to cell cycle arrest and apoptosis. [4][6]

Sirtratumab vedotin (also known as ASG-15ME) targets SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein involved in neuronal development that is also highly



expressed in urothelial carcinoma but has limited expression in normal tissues.[2][7][8] The mechanism of internalization and payload delivery is analogous to that of enfortumab vedotin, with the antibody directing the MMAE to SLITRK6-expressing tumor cells.[7][9]

Caption: Figure 1: Generalized Mechanism of Action for Vedotin ADCs

Clinical Performance: A Tale of Two Development Stages

Enfortumab vedotin is a well-established therapeutic agent with extensive clinical data supporting its use, while **sirtratumab** vedotin is in the earlier stages of clinical development. A direct head-to-head comparison from a single clinical trial is not available.

Enfortumab Vedotin: Efficacy Data

Enfortumab vedotin has demonstrated significant efficacy in multiple clinical trials, leading to its approval for patients with locally advanced or metastatic urothelial carcinoma who have previously received platinum-based chemotherapy and a PD-1/L1 inhibitor.[1][2] The pivotal EV-301 and EV-302 trials have established its role as a standard of care.



Trial	Patient Population	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
EV-301	Previously treated locally advanced or metastatic urothelial carcinoma	40.6%	5.6 months	12.9 months
EV-201 (Cohort 1)	Previously treated with platinum and PD- 1/L1 inhibitor	44%	5.8 months	11.7 months
EV-302 (in combination with pembrolizumab)	Previously untreated locally advanced or metastatic urothelial carcinoma	67.7%	12.5 months	31.5 months

Table 1: Summary of Key Clinical Trial Results for Enfortumab Vedotin.[2][8][10]

Sirtratumab Vedotin: Efficacy Data

Sirtratumab vedotin has been evaluated in a Phase 1 dose-escalation and expansion study (NCT01963052) in patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen.[8]



Trial	Patient Population	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
NCT01963052 (interim analysis)	Previously treated metastatic urothelial carcinoma	33% (in 42 evaluable patients)	Not Reported	Not Reported
NCT01963052 (at recommended Phase 2 dose)	Previously treated metastatic urothelial carcinoma	35.7%	4.0 months	Not Reported
NCT01963052 (overall population)	Previously treated metastatic urothelial carcinoma	18.3%	4.0 months	Not Reported
NCT01963052 (previously treated with ICIs)	Previously treated metastatic urothelial carcinoma	27.3%	5.0 months	Not Reported

Table 2: Summary of Phase 1 Clinical Trial Results for **Sirtratumab** Vedotin.[1][11]

Experimental Protocols Enfortumab Vedotin (EV-301 Study Design)

The EV-301 trial was a global, multicenter, open-label, randomized, phase 3 trial.

Patient Population: Adult patients with locally advanced or metastatic urothelial carcinoma
 who had previously received a platinum-containing chemotherapy and a PD-1 or PD-L1



inhibitor.

- Intervention: Patients were randomized to receive either enfortumab vedotin (1.25 mg/kg on days 1, 8, and 15 of a 28-day cycle) or standard chemotherapy (docetaxel, paclitaxel, or vinflunine).
- Primary Endpoint: Overall survival.
- Secondary Endpoints: Progression-free survival, objective response rate, and safety.

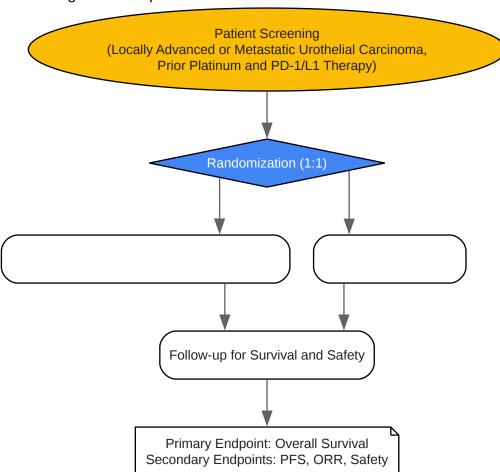


Figure 2: Simplified Workflow of the EV-301 Clinical Trial

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Caption: Figure 2: Simplified Workflow of the EV-301 Clinical Trial

Sirtratumab Vedotin (NCT01963052 Study Design)



The NCT01963052 trial was a Phase 1, open-label, multicenter, dose-escalation and expansion study.[8]

- Patient Population: Patients with metastatic urothelial carcinoma who had progressed after at least one prior chemotherapy regimen.
- Intervention: Sirtratumab vedotin was administered intravenously. The study consisted of a
 dose-escalation phase to determine the maximum tolerated dose (MTD) and a doseexpansion phase to further evaluate the safety and activity at the recommended Phase 2
 dose.
- Primary Objectives: To assess the safety and tolerability of sirtratumab vedotin and to determine the MTD.
- Secondary Objectives: To characterize the pharmacokinetic profile and to evaluate the preliminary antitumor activity.

Safety and Tolerability

As both ADCs utilize the same MMAE payload, they share some common toxicities. However, differences in their antibody targets and expression patterns in normal tissues could lead to distinct safety profiles.

Enfortumab vedotin is associated with side effects such as skin reactions, peripheral neuropathy, hyperglycemia, and ocular disorders.[6]

Sirtratumab vedotin has also been reported to cause adverse events, including ocular side effects.[12] A comprehensive safety profile is still being established in ongoing clinical trials.

Conclusion

Enfortumab vedotin is a proven and effective therapy for a subset of patients with advanced urothelial carcinoma, supported by robust Phase 3 clinical trial data. **Sirtratumab** vedotin, while targeting a different antigen, has shown promising early signs of activity in a similar patient population. Its development is ongoing, and further data from larger clinical trials are needed to fully understand its efficacy and safety profile and to determine its potential role in the treatment of urothelial cancer. The distinct target antigens of these two ADCs may offer therapeutic



options for different patient subgroups based on tumor antigen expression, highlighting the importance of biomarker development in personalizing ADC therapy.

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